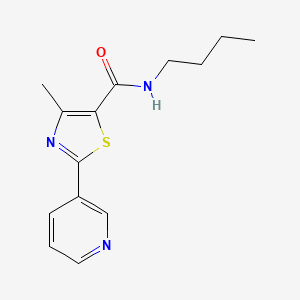

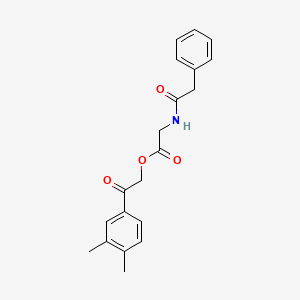

![molecular formula C17H18N2O4S B4582376 N-(4-acetylphenyl)-3-[(dimethylamino)sulfonyl]benzamide](/img/structure/B4582376.png)

N-(4-acetylphenyl)-3-[(dimethylamino)sulfonyl]benzamide

説明

Synthesis Analysis

The synthesis of N-(4-acetylphenyl)-3-[(dimethylamino)sulfonyl]benzamide involves the reaction of N-(4-acetylphenyl)benzene sulphonamide derivatives with N,N dimethyl formamide dimethyl acetal (DMF-DMA) to afford acryloyl(phenyl)benzenesulfonamide derivatives. The chemical reactivity of these derivatives towards various nucleophiles has been studied for synthesizing pyrazolyl and isoxazolyl-phenyl benzenesulfonamide derivatives, among others (Fahim & Shalaby, 2019).

Molecular Structure Analysis

Molecular conformation and structure analyses have been conducted through Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, providing insights into the optimized molecular structure and harmonic vibrational frequencies of the compound. These analyses are complemented by experimental techniques like FTIR, 1H NMR, and MS spectral data, offering a comprehensive understanding of the compound's molecular structure (Fahim & Shalaby, 2019).

Chemical Reactions and Properties

N-(4-acetylphenyl)-3-[(dimethylamino)sulfonyl]benzamide exhibits interesting reactivity patterns with various nucleophiles leading to the formation of a wide array of derivatives. This reactivity is exploited for synthesizing compounds with potential biological activities. Some derivatives have shown significant in vitro antitumor activity, indicating the chemical versatility and potential utility of the compound in medicinal chemistry (Fahim & Shalaby, 2019).

Physical Properties Analysis

The physical properties of N-(4-acetylphenyl)-3-[(dimethylamino)sulfonyl]benzamide, such as solubility, melting point, and stability, are crucial for its application in various fields. Although specific studies on these properties were not identified, they can generally be inferred based on the compound's molecular structure and functional groups.

Chemical Properties Analysis

Chemical properties, including reactivity with other chemicals, stability under various conditions, and acidity or basicity, are essential for understanding the compound's applications and handling requirements. The compound's reactivity towards different nucleophiles and its ability to form diverse derivatives underscore its chemical versatility and potential for synthesis of novel compounds with varied biological activities (Fahim & Shalaby, 2019).

科学的研究の応用

Synthesis and Biological Evaluation of Benzene Sulfonamide Derivatives

The reaction of N-(4-acetylphenyl)benzene sulphonamide derivatives with N,N dimethyl formamide dimethyl acetal (DMF-DMA) leads to the synthesis of acryloyl(phenyl)benzenesulfonamide derivatives. These derivatives have been explored for their potential in synthesizing novel sulfonamide compounds with significant antitumor activity against HepG2 and MCF-7 cell lines. Further investigations on 4-chloro-N-(4-(isoxazole-3-yl)phenyl) benzenesulfonamide have shown its potential interaction against KSHV thymidylate synthase complex, underscoring the therapeutic relevance of these compounds in cancer research (Fahim & Shalaby, 2019).

Anticonvulsant Properties of Benzamide Derivatives

A study on the anticonvulsant activities of benzamide derivatives, specifically focusing on the efficacy of Ameltolide® and its analogs, underscores the potential of these compounds in epilepsy treatment. The in vivo metabolic inactivation of these drugs through N-acetylation, leading to the formation of 4-(acetylamino)-N-(2,6-dimethylphenyl)benzamide, highlights the significance of chemical modification in enhancing drug stability and efficacy (Afolabi & Okolie, 2013).

Liquid Chromatographic Techniques in Drug Analysis

The development of a liquid chromatographic method for determining the concentrations of 4-amino-N-(2,6-dimethylphenyl)-benzamide in rat serum and urine has facilitated pharmacokinetic studies of this compound. This method, employing UV detection and isocratic reversed-phase separation, is critical for understanding the drug's disposition and metabolism, providing insights into its therapeutic potential (Dockens, Ravis, & Clark, 1987).

Novel Syntheses and Characterization of Polyamide-Imides

The synthesis of a new diimide-dicarboxylic acid, 4-(1-adamantyl)-1,3-bis(4-trimellitimidophenoxy)benzene, and its subsequent use in preparing polyamide-imides (PAIs) illustrates the versatility of benzamide derivatives in polymer science. These PAIs, characterized by their solubility in various organic solvents and high thermal stability, open avenues for the development of materials with advanced properties (Liaw & Liaw, 2001).

作用機序

Target of Action

The primary target of N-(4-acetylphenyl)-3-[(dimethylamino)sulfonyl]benzamide is the ATP-sensitive K-channels in the beta-cell plasma membrane . These channels are a complex of two proteins: a pore-forming subunit (Kir6.2) and a drug-binding subunit (SUR1) which functions as the receptor for sulfonylureas .

Mode of Action

N-(4-acetylphenyl)-3-[(dimethylamino)sulfonyl]benzamide interacts with its targets by closing the ATP-sensitive K-channels in the beta-cell plasma membrane . This initiates a chain of events which results in insulin release .

Biochemical Pathways

The closure of ATP-sensitive K-channels triggers a series of biochemical pathways that lead to insulin release . The exact pathways and their downstream effects are still under investigation.

Result of Action

The primary result of the action of N-(4-acetylphenyl)-3-[(dimethylamino)sulfonyl]benzamide is the stimulation of insulin secretion from the pancreatic beta-cell . This leads to a decrease in blood glucose levels, making it a potential treatment for non-insulin dependent diabetes mellitus .

特性

IUPAC Name |

N-(4-acetylphenyl)-3-(dimethylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c1-12(20)13-7-9-15(10-8-13)18-17(21)14-5-4-6-16(11-14)24(22,23)19(2)3/h4-11H,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUJBNJNYHCEUAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-3-(dimethylsulfamoyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B4582298.png)

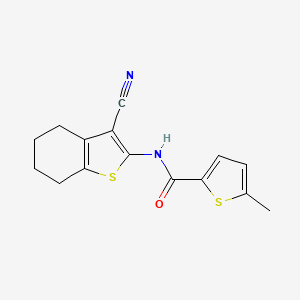

![N,N-diethyl-2-[(6-iodo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4582302.png)

![N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine](/img/structure/B4582318.png)

![N-benzyl-2-oxo-3-(2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidene)propanamide](/img/structure/B4582323.png)

![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B4582331.png)

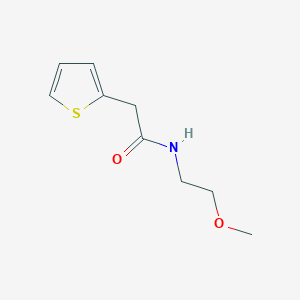

![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4582335.png)

![methyl 4-({[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B4582338.png)

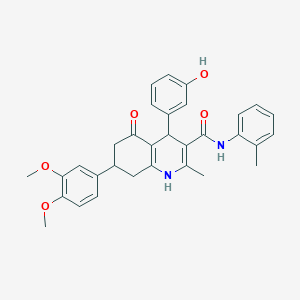

![3-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B4582366.png)